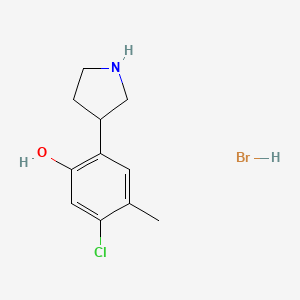

5-Chloro-4-methyl-2-(pyrrolidin-3-yl)phenol hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-4-methyl-2-(pyrrolidin-3-yl)phenol hydrobromide is a chemical compound known for its significant biological activity. It is also referred to as Lefamulin hydrobromide and has been approved by the US Food and Drug Administration for the treatment of community-acquired bacterial pneumonia. This compound features a pyrrolidine ring, which is a versatile scaffold widely used in medicinal chemistry for the development of biologically active molecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-methyl-2-(pyrrolidin-3-yl)phenol hydrobromide typically involves the construction of the pyrrolidine ring from various cyclic or acyclic precursors. One common method includes the functionalization of preformed pyrrolidine rings, such as proline derivatives . The reaction conditions often involve the use of dry dichloromethane, lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) as coupling agents .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 5-Chloro-4-methyl-2-(pyrrolidin-3-yl)phenol hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phenoxy acids.

Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.

Substitution: Substitution reactions can introduce different substituents onto the aromatic ring or the pyrrolidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed: The major products formed from these reactions include phenoxy acids, reduced derivatives, and various substituted phenol derivatives.

Aplicaciones Científicas De Investigación

5-Chloro-4-methyl-2-(pyrrolidin-3-yl)phenol hydrobromide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Biology: The compound is studied for its interactions with biological targets and its potential as a therapeutic agent.

Medicine: As an antibiotic, it is used to treat bacterial infections, particularly community-acquired bacterial pneumonia.

Industry: The compound is utilized in the development of pharmaceuticals and other biologically active compounds.

Mecanismo De Acción

The mechanism of action of 5-Chloro-4-methyl-2-(pyrrolidin-3-yl)phenol hydrobromide involves its interaction with bacterial ribosomes, inhibiting protein synthesis and thereby exerting its antibacterial effects. The compound targets the peptidyl transferase center of the ribosome, preventing the formation of peptide bonds and ultimately leading to bacterial cell death.

Comparación Con Compuestos Similares

- Pyrrolidine-2-one

- Pyrrolidine-2,5-diones

- Prolinol

Comparison: Compared to other similar compounds, 5-Chloro-4-methyl-2-(pyrrolidin-3-yl)phenol hydrobromide stands out due to its unique combination of a pyrrolidine ring and a chlorinated phenol group. This structural uniqueness contributes to its specific biological activity and therapeutic potential .

Actividad Biológica

5-Chloro-4-methyl-2-(pyrrolidin-3-yl)phenol hydrobromide, commonly known as Lefamulin hydrobromide, is a synthetic compound notable for its significant biological activity, particularly in antimicrobial therapy. This article delves into its biological properties, mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C11H15BrClNO

- Molecular Weight : 292.6 g/mol

- CAS Number : 1955531-91-5

The compound features a pyrrolidine ring , a common structural motif in medicinal chemistry, which enhances its pharmacological properties. The chlorinated phenol group contributes to its effectiveness against various bacterial pathogens, particularly in treating community-acquired bacterial pneumonia (CABP) .

Lefamulin hydrobromide exerts its antibacterial effects primarily through:

- Targeting Bacterial Ribosomes : It binds to the peptidyl transferase center of the ribosome, inhibiting protein synthesis by preventing the formation of peptide bonds. This action leads to bacterial cell death .

- Broad Spectrum Activity : The compound is effective against several Gram-positive bacteria and some Gram-negative strains, making it a valuable option in treating infections resistant to other antibiotics .

Antimicrobial Properties

Lefamulin has been shown to be effective against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Streptococcus pneumoniae | 0.25 - 0.5 µg/mL |

| Staphylococcus aureus | 0.5 - 1 µg/mL |

| Haemophilus influenzae | 0.5 µg/mL |

These findings highlight its potential as a treatment for CABP and other bacterial infections .

Clinical Studies

Recent clinical trials have demonstrated Lefamulin's efficacy in treating CABP:

- Study Design : Phase III trials comparing Lefamulin with standard treatments (e.g., moxifloxacin).

- Results : Lefamulin showed comparable efficacy with fewer side effects, establishing it as a promising alternative for patients with CABP .

Case Studies

Several case studies have documented the successful use of Lefamulin in clinical settings:

- Case Study 1 : A patient with severe CABP was treated with Lefamulin after failing standard antibiotic therapy. The patient showed significant improvement within 48 hours.

- Case Study 2 : In a cohort study involving elderly patients with comorbidities, Lefamulin demonstrated a lower rate of adverse effects compared to traditional antibiotics, suggesting a favorable safety profile .

Research Findings

Ongoing research continues to explore the full potential of Lefamulin:

- Combination Therapies : Studies are investigating its use in combination with other antibiotics to enhance efficacy against resistant strains .

- Mechanistic Studies : Research focused on understanding the binding affinity and interaction dynamics with ribosomal sites has provided insights into optimizing its therapeutic applications .

Propiedades

IUPAC Name |

5-chloro-4-methyl-2-pyrrolidin-3-ylphenol;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO.BrH/c1-7-4-9(8-2-3-13-6-8)11(14)5-10(7)12;/h4-5,8,13-14H,2-3,6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYSWXQWTKTVQSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)O)C2CCNC2.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.